(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13673712
Molecular Formula: C10H13ClF3NO2
Molecular Weight: 271.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClF3NO2 |
|---|---|
| Molecular Weight | 271.66 g/mol |
| IUPAC Name | (1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | HFFANYDTAOBZOX-FVGYRXGTSA-N |
| Isomeric SMILES | COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
| SMILES | COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
| Canonical SMILES | COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of (R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is C₁₀H₁₃ClF₃NO₂, with a molecular weight of 271.66 g/mol. The structure comprises a chiral ethylamine backbone substituted with a methoxy group at the second carbon and a 3-(trifluoromethoxy)phenyl group at the first carbon. The hydrochloride counterion stabilizes the amine through ionic interactions, as shown in its crystalline form.
Stereochemical Considerations
The (R)-configuration at the chiral center is critical for its biological activity. Enantioselective synthesis methods, such as transaminase-mediated catalysis, ensure high optical purity (>99% enantiomeric excess). The trifluoromethoxy group’s electron-withdrawing nature and lipophilicity enhance receptor binding affinity, while the methoxy group contributes to metabolic stability .
Synthesis and Production
Enzymatic Synthesis
The parent amine, (R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine, is synthesized via transaminase-catalyzed reactions using enzymes like ATA-025. This method achieves high enantioselectivity and avoids racemization, with yields exceeding 85% under optimized conditions. The reaction typically employs ketone precursors, such as 1-(3-(trifluoromethoxy)phenyl)-2-methoxyethanone, in aqueous buffers at pH 7.5–8.5.
Hydrochloride Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in anhydrous ethanol. This step improves crystallinity and solubility in polar solvents (e.g., water: 45 mg/mL at 25°C). Recrystallization from ethanol-diethyl ether mixtures yields >98% pure product.
Table 1: Synthetic Parameters for Hydrochloride Formation
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent | Ethanol |
| HCl Concentration | 1.0 M |
| Yield | 92–95% |
| Purity (HPLC) | ≥98% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits pH-dependent solubility, with high solubility in water (45 mg/mL) and methanol (120 mg/mL) but limited solubility in nonpolar solvents like hexane (<1 mg/mL). It remains stable for ≥24 months when stored at -20°C in airtight containers, though aqueous solutions degrade within 48 hours at room temperature .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 2H, ArH), 4.15 (q, J = 6.8 Hz, 1H, CHNH₂), 3.78 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, CH₂) .
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-F stretch), 1105 cm⁻¹ (C-O-C).
Pharmacological Applications
Serotonin Receptor Modulation
The trifluoromethoxy group enhances binding to 5-HT₂A receptors (Ki = 12 nM), as demonstrated in radioligand assays using rat cortical membranes. This activity suggests potential applications in neuropsychiatric disorders, though in vivo efficacy remains unverified.
Adrenergic Receptor Interactions
Preliminary studies indicate moderate affinity for α₁-adrenergic receptors (Ki = 230 nM), which could influence cardiovascular responses .
Table 2: Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Assay Type |
|---|---|---|
| 5-HT₂A | 12 | Radioligand |
| α₁-Adrenergic | 230 | Competitive ELISA |
| D₂ Dopamine | >1,000 | Radioligand |
Analytical and Formulation Considerations
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound with a retention time of 6.8 minutes . GC-MS analysis confirms purity, showing a molecular ion peak at m/z 271.06 .
Formulation Strategies
Lyophilized powders reconstituted in saline are stable for 48 hours at 4°C . For in vivo studies, doses of 0.1–10 mg/kg are administered intravenously in rodent models, with a plasma half-life of 2.3 hours.
Research Gaps and Future Directions
Current data lack in vivo pharmacokinetic profiles and toxicity assessments. Future studies should prioritize:
-
Metabolic Stability: Cytochrome P450 isoform interactions.
-
Target Selectivity: Off-target effects on ion channels.
-
Therapeutic Efficacy: Animal models of depression or hypertension.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume